molecular formula C25H22D4ClN7O3 B1574263 Dabigatran D4 hydrochloride

Dabigatran D4 hydrochloride

Cat. No.: B1574263
M. Wt: 512
InChI Key:
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dabigatran D4 hydrochloride is deuterium labeled Dabigatran, which is a reversible and selective, direct thrombin inhibitor (DTI) with Ki value of 4.5 nM.

Scientific Research Applications

In-vitro and Ex-vivo Anticoagulant Activity

Dabigatran D4 hydrochloride, as a direct thrombin inhibitor, shows potent anticoagulant effects. It effectively inhibits human thrombin and thrombin-induced platelet aggregation. It also impacts thrombin generation in platelet-poor plasma and exhibits anticoagulant effects across various species both in vitro and ex vivo. This was demonstrated through enzyme inhibition, surface plasmon resonance studies, and clotting assays (Wienen et al., 2007).

Antidote for Dabigatran

Research has been conducted on the development of an antidote for dabigatran. A study shows that an antidote (aDabi-Fab) was able to rapidly reverse the anticoagulant activity of dabigatran in a rat model. This could be crucial in emergency procedures or in case of overdose (Schiele et al., 2013).

Effective Elimination by Haemodialysis

Haemodialysis has been found to be an effective method to eliminate dabigatran from the bloodstream. This is particularly relevant in emergency situations where rapid reversal of its anticoagulant effects is necessary (Khadzhynov et al., 2013).

Influence of Renal Impairment on Pharmacokinetics and Pharmacodynamics

Renal impairment significantly influences the pharmacokinetics and pharmacodynamics of dabigatran. This suggests that dose adjustment might be necessary for patients with varying degrees of renal dysfunction (Stangier et al., 2010).

Population Pharmacokinetic Analysis

A study on patients with non-valvular atrial fibrillation showed that factors like creatinine clearance, age, sex, and heart failure affect the apparent clearance of dabigatran. This highlights the need for personalized dosing strategies (Liesenfeld et al., 2011).

Pharmacogenetics Influence on Pharmacokinetics and Safety

Pharmacogenetic factors, such as polymorphisms in specific genes, along with demographic characteristics and concurrent medications, influence the pharmacokinetics and safety profile of dabigatran (Zubiaur et al., 2020).

Dabigatran in Platelet Aggregation and Anticoagulation

Dabigatran's role in platelet aggregation and its influence on coagulation assays, including its reversibility, have been a focus of research. This involves understanding its interactions with glycoprotein receptors on platelets and its effect on thrombin time and ecarin clotting time (Trabold et al., 2019).

Thrombelastography in Dabigatran Monitoring

Thrombelastography has been studied as a potential tool for monitoring dabigatran therapy, especially in emergency settings. It correlates well with established plasma-based tests and could provide rapid assessment of dabigatran's anticoagulant effect (Sølbeck et al., 2016).

Patient Adherence and Outcomes

Research on patient adherence to dabigatran therapy has been pivotal in understanding its long-term effectiveness and safety. Non-adherence has been associated with increased adverse outcomes, emphasizing the need for optimizing adherence (Shore et al., 2014).

Plasma Concentrations and Stroke Risk

The relationship between dabigatran plasma concentrations, patient characteristics, and the risk of ischemic stroke and major bleeding has been a significant area of study. This research is critical for dose tailoring and optimizing therapeutic outcomes (Reilly et al., 2014).

Dabigatran Dose Adjustment Guided by Thrombin Time

A proposal for dose adjustment of dabigatran in atrial fibrillation patients guided by thrombin time has been studied. This aims at achieving optimal therapeutic ranges, thereby reducing the risk of adverse events (Chin et al., 2014).

Properties

Molecular Formula

C25H22D4ClN7O3

Molecular Weight

512

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.